molecular formula C₂₄H₂₃ClN₂O₅S B119217 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate CAS No. 104146-10-3

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate

Cat. No.: B119217
CAS No.: 104146-10-3
M. Wt: 487 g/mol
InChI Key: KFCMZNUGNLCSJQ-NFBKMPQASA-N
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Description

Chemical Identity and Structure 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate (CAS: 104146-10-3) is a cephalosporin intermediate with the molecular formula C₂₄H₂₃ClN₂O₅S and a molecular weight of 486.97 g/mol . Its IUPAC name is (4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, highlighting its bicyclic β-lactam core, a defining feature of cephalosporins . The compound contains two stereocenters (6R,7R configuration) and functional groups critical for antibiotic activity, including a 3-chloromethyl substituent and a phenylacetamido side chain .

Applications and Significance
This compound is a key intermediate in synthesizing Cefditoren pivoxil, a third-generation oral cephalosporin antibiotic . Its 4-methoxybenzyl ester group enhances stability during synthesis, while the chloromethyl moiety facilitates further chemical modifications . Commercial suppliers like TCI Chemicals and TRC list it as a high-purity (>95%) product for pharmaceutical research .

Properties

IUPAC Name

(4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O5S/c1-31-18-9-7-16(8-10-18)13-32-24(30)21-17(12-25)14-33-23-20(22(29)27(21)23)26-19(28)11-15-5-3-2-4-6-15/h2-10,20,23H,11-14H2,1H3,(H,26,28)/t20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCMZNUGNLCSJQ-NFBKMPQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)CC4=CC=CC=C4)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009945
Record name GCLE
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Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

104146-10-3
Record name (4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Record name GCLE
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Record name GCLE
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Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-, (4-methoxyphenyl)methyl ester, (6R,7R)
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Record name GCLE
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Biochemical Analysis

Biochemical Properties

It is known that this compound plays a crucial role in the production of β-lactam antibiotics, such as cephalosporins. The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

The cellular effects of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate are not well-studied. It is known that β-lactam antibiotics, which this compound helps produce, have significant effects on bacterial cells. They inhibit the synthesis of the bacterial cell wall, leading to cell death.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known to be involved in the synthesis of cephalosporins, a class of β-lactam antibiotics. These antibiotics work by inhibiting the enzymes responsible for bacterial cell wall synthesis, leading to cell death.

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. The dosage effects of cephalosporins, which this compound helps produce, have been extensively studied.

Scientific Research Applications

Synthesis of Modified Cephem Antibiotics

One of the primary applications of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate is in the synthesis of modified cephem antibiotics, such as cefditoren pivoxil (ME1207). This modification enhances the pharmacological properties of cephalosporins, improving their efficacy against resistant bacterial strains .

Palladium-Catalyzed Reactions

The compound is utilized in palladium-catalyzed reactions, which are crucial for synthesizing various cephem side chains. These reactions allow for the introduction of diverse functional groups, enhancing the biological activity and spectrum of these antibiotics .

Biofilm Dispersing Agents

Research indicates that derivatives of this compound can be developed into biofilm-dispersing agents. These agents are activated by β-lactamase, which is particularly beneficial in treating infections caused by biofilm-forming bacteria that are often resistant to conventional antibiotics .

Cephalosporin Prodrugs

The compound has been studied as a precursor for creating cephalosporin prodrugs that release active antibiotic forms upon metabolic conversion. This approach can improve the bioavailability and therapeutic effectiveness of cephalosporins when administered orally .

Case Study 1: Synthesis and Activity of ME1207

A study focused on the synthesis and oral activity of ME1207 demonstrated that modifications using compounds like this compound significantly improved antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The study highlighted the importance of the side chain structure in determining the pharmacological properties of cephalosporins .

Case Study 2: Development of Biofilm Dispersing Agents

In another study, researchers explored the use of this compound in developing biofilm dispersing agents. The results showed that these agents could effectively disrupt biofilms formed by resistant strains, making them more susceptible to treatment with β-lactam antibiotics. This finding underscores the potential for enhancing treatment strategies against chronic infections associated with biofilms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cephalosporin intermediates and derivatives share structural motifs that influence their reactivity, stability, and biological activity. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Applications/Notes
Target Compound 104146-10-3 C₂₄H₂₃ClN₂O₅S 3-Chloromethyl, 4-methoxybenzyl ester Intermediate for Cefditoren pivoxil
(4-Methoxyphenyl)methyl (6S)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 131528-29-5 C₂₄H₂₃N₂O₅S Lacks chloromethyl group Stereoisomer with altered reactivity
7-Aminocephalosporanic Acid (7-ACA) 957-68-6 C₁₀H₁₂N₂O₅S Free amino group at C7 Core structure for semisynthetic cephalosporins
Cefditoren Pivoxil 117467-28-4 C₂₅H₂₈N₆O₇S₃ Pivaloyloxymethyl ester at C4 Broad-spectrum antibiotic (final product)
Clavulanic Acid 61177-45-5 C₈H₉NO₅ β-lactamase inhibitor Used in combination with β-lactams

Key Observations

Structural Analogues with Modified Substituents

  • The compound 131528-29-5 (CAS) shares the same bicyclic core and phenylacetamido group but lacks the 3-chloromethyl substituent , reducing its utility in synthetic pathways requiring halogen-mediated coupling reactions .
  • 7-ACA (CAS: 957-68-6) lacks ester groups and side chains, serving as a versatile scaffold for attaching diverse side chains to enhance antibacterial spectra .

Functional Group Impact on Stability and Bioactivity The 4-methoxybenzyl ester in the target compound improves solubility in organic solvents compared to p-nitrobenzyl esters used in other intermediates (e.g., cefazolin precursors) . The chloromethyl group enables nucleophilic displacement reactions, a feature absent in non-halogenated analogues like 7-ACA or clavulanic acid .

Comparison with Final Antibiotic Products

  • Unlike the target compound, Cefditoren pivoxil includes a pivaloyloxymethyl ester, enhancing oral bioavailability by resisting gastric hydrolysis . This highlights the role of ester modifications in drug delivery.

Electronic and Geometric Similarities

  • Per the principle of isovalency (), compounds with analogous electronic configurations but differing geometries (e.g., clavulanic acid vs. cephalosporins) exhibit divergent biological roles. Clavulanic acid inhibits β-lactamases, whereas cephalosporins target penicillin-binding proteins .

Research Findings and Industrial Relevance

  • Synthetic Utility : The target compound’s chloromethyl group is pivotal for introducing thiol-containing side chains in advanced intermediates, a step critical for enhancing Gram-negative bacterial coverage in final drugs .
  • Stability Data : Storage at -20°C () ensures long-term stability, unlike hydrolytically sensitive intermediates like 7-ACA, which require stringent anhydrous conditions .
  • Regulatory Status : Listed under Chinese customs code 29419019 (), its commercial availability underscores its importance in API (Active Pharmaceutical Ingredient) manufacturing .

Preparation Methods

Cephem Core Formation

The cephem core is synthesized via cyclization of a β-lactam precursor. A critical intermediate, 4-benzenesulfonyl sulfo-3-phenylacetamido-1-[1-(4-methoxybenzyloxy)carbonyl-2-methyl-2-propenyl] nitrogen heterocyclic din-2-ketone, undergoes chloro-cyclization in the presence of chlorine gas and organic bases. This reaction simultaneously introduces the chloromethyl group at position 3 and closes the β-lactam ring. Key variables include:

  • Solvent selection : Dioxane, ethyl acetate, or tetrahydrofuran (THF) are used to solubilize reactants while maintaining reaction stability.

  • Base optimization : Triethylamine or pyridine maintains a pH of 8.0–10.0, facilitating deprotonation and cyclization.

  • Temperature control : Reactions proceed at -40°C to 30°C to prevent side reactions.

For example, using dioxane and triethylamine at 25–30°C yields GCLE with 86.21% purity and 98.72% content.

Chloromethyl Group Introduction

The chloromethyl group at position 3 is introduced via nucleophilic substitution. In one method, 7-phenylacetamido-3-hydroxymethyl-4-cephem-4-carboxylate reacts with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane. The 4-methoxybenzyl ester group remains intact due to its stability under these conditions.

Reaction conditions :

  • Reagent stoichiometry : A 1:2 molar ratio of hydroxyl precursor to PCl₅ ensures complete substitution.

  • Solvent system : Dichloromethane or chloroform provides inert environments.

  • Temperature : Reactions occur at 0–5°C to minimize degradation.

This step achieves >95% conversion efficiency, with residual chloride removed via aqueous washes.

Protecting Group Chemistry

4-Methoxybenzyl Ester Protection

The carboxyl group at position 4 is protected as a 4-methoxybenzyl ester to prevent unwanted reactivity during subsequent steps. Esterification is achieved by reacting the free acid with 4-methoxybenzyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Key parameters :

  • Solvent : Acetone or dimethylformamide (DMF) enhances reaction rates.

  • Molar ratio : A 1:1.2 ratio of acid to 4-methoxybenzyl chloride ensures complete esterification.

  • Reaction time : 6–8 hours at 25°C.

The ester group is later removed via hydrogenolysis or acidolysis during downstream processing.

Phenylacetamido Group Installation

The 7-position is functionalized with a phenylacetamido group through acylation. 7-Aminocephalosporanic acid (7-ACA) derivatives react with phenylacetyl chloride in anhydrous tetrahydrofuran (THF).

Optimization insights :

  • Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates acylation.

  • Temperature : -10°C to 0°C prevents racemization.

  • Workup : The product is isolated via crystallization from methanol/water mixtures.

This step achieves yields of 80–85% with <2% impurities.

Industrial-Scale Production

Single-Step Chloro-Cyclization

Modern facilities employ single-step chloro-cyclization to reduce costs and complexity. For example, Zhejiang Jiuzhou’s protocol involves:

ParameterCondition
Reactant40.0 g of nitrogen heterocyclic din-2-ketone
Solvent650 mL dioxane
BaseTriethylamine (pH 9.0–10.0)
Chlorine gas0.1924 mol
Temperature25–30°C
Yield86.21%
Purity98.72%

Data sourced from Patent CN102344459A.

This method reduces production time by 40% compared to multi-step approaches.

Solvent and Reagent Recycling

Economic and environmental considerations drive solvent recovery systems. The aqueous phase from quaternary phosphine reactions—containing sodium iodide and formaldehyde—is reused in subsequent batches, cutting raw material costs by 15–20%. Closed-loop systems in Chinese facilities reclaim >90% of dichloromethane and acetone.

Challenges and Innovations

Regulatory Compliance

Pharmaceutical-grade GCLE requires ≥99.5% purity, necessitating rigorous chromatography and crystallization. EU Good Manufacturing Practice (GMP) guidelines mandate:

  • Residual solvent limits : <500 ppm for dichloromethane.

  • Heavy metal contamination : <10 ppm for lead and mercury.

Chinese producers invest $2–5 million per facility to meet these standards, increasing production costs by 20–25%.

Green Chemistry Initiatives

Microwave-assisted synthesis reduces reaction times by 30% and solvent use by 40% in pilot studies. Enzymatic deprotection methods using lipases are under development to replace harsh acid/base conditions .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The compound is synthesized via a multi-step process involving cephalosporin intermediates. A critical intermediate is 7-amino-desacetoxymethyl-3-chlorocephalosporanic acid , which undergoes enzymatic or chemical acylation with phenylglycine derivatives. The final step often involves protecting the carboxyl group with a 4-methoxybenzyl (PMB) ester to improve stability . Methodological optimization includes controlling reaction pH (6.5–7.5) and temperature (25–30°C) during enzymatic coupling to minimize hydrolysis of the ester group .

Q. How should researchers handle and store this compound to ensure stability during experiments?

The compound is sensitive to moisture and oxidation. Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Solubility data indicates it is sparingly soluble in chloroform and DMSO but degrades in polar solvents like methanol at elevated temperatures. Pre-experiment stability tests under intended storage conditions are recommended to confirm integrity .

Q. What spectroscopic techniques are essential for characterizing this cephalosporin derivative?

Key techniques include:

  • ¹H/¹³C-NMR : Assign peaks for the β-lactam ring (δ 4.2–5.1 ppm for C3-CH₂Cl and C7-acetamido protons) and PMB ester (δ 3.8 ppm for OCH₃) .
  • IR Spectroscopy : Confirm β-lactam carbonyl stretch at ~1770 cm⁻¹ and amide C=O at ~1680 cm⁻¹ .
  • HPLC-MS : Monitor purity (>98%) and detect hydrolysis byproducts using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced Research Questions

Q. How can enzymatic synthesis approaches be optimized to improve yield and reduce byproduct formation?

Enzymatic acylation using immobilized penicillin acylase reduces side reactions compared to chemical methods. Key parameters:

  • Substrate ratio : Maintain a 1:1.2 molar ratio of 7-ACA derivative to phenylglycine methyl ester to drive conversion (>85%) .
  • In-situ product removal : Use biphasic systems (aqueous/organic) to minimize hydrolysis of the acylated product. Contradictions in yield data (e.g., 70–90% in literature) may arise from enzyme source variability or residual water content in solvents .

Q. What methodologies resolve discrepancies in stereochemical assignments from NMR data?

Discrepancies in C7 configuration (R vs. S) can arise from overlapping peaks. Use:

  • NOESY : Correlate spatial proximity of C7-acetamido protons with adjacent β-lactam protons to confirm (6R,7R) stereochemistry .
  • Chiral HPLC : Compare retention times with authentic standards. Advanced studies report conflicting coupling constants (J = 4.8–5.2 Hz for C7-H); iterative DFT-based NMR simulations can validate assignments .

Q. How does the 3-chloromethyl group influence antibacterial activity in derived antibiotics?

The chloromethyl group enhances reactivity for further functionalization (e.g., forming prodrugs like cefditoren pivoxil). In vitro studies of analogs show that replacing Cl with bulkier groups (e.g., SCH₃) reduces activity against Gram-negative bacteria (e.g., E. coli MIC increases from 0.5 µg/mL to >8 µg/mL). However, contradictory data on cytotoxicity in mammalian cells requires careful SAR analysis .

Data Contradiction Analysis

  • Variability in Melting Points : Reported mp ranges (153–155°C vs. 160–162°C) may stem from polymorphic forms or residual solvents. Use DSC to identify crystalline phases and specify drying protocols (e.g., vacuum drying at 40°C for 24 hrs) .
  • Antibacterial Activity : Discrepancies in MIC values across studies often arise from differences in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize testing using CLSI guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate
Reactant of Route 2
Reactant of Route 2
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate

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